molecular formula C7H6ClN3O2S B2521054 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride CAS No. 1033464-77-5

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Cat. No. B2521054
CAS RN: 1033464-77-5
M. Wt: 231.65
InChI Key: MWCCQCDMLOHIDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chloride derivatives is a common theme in the provided papers. For instance, the synthesis of 1,3-disulfonic acid benzimidazolium chloride is described as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine . Similarly, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . These examples demonstrate the versatility of sulfonyl chlorides in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a chloride atom. This functional group is highly reactive and can be used to introduce sulfone moieties into organic molecules. The papers do not provide detailed molecular structure analysis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, but they do discuss the characterization of similar compounds using techniques such as FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions. For example, they can be used in Friedel-Crafts sulfonylation reactions to produce diaryl sulfones . They also react with water, alcohols, and amines to yield sulfonic acids, esters, and amides . The reactivity of sulfonyl chlorides makes them valuable intermediates in the synthesis of a wide range of organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. These compounds are typically solid at room temperature and are known for their high reactivity, particularly in electrophilic substitution reactions. The papers provided do not discuss the specific properties of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, but they do highlight the properties of related sulfonyl chloride compounds. For instance, 3-methyl-1-sulfonic acid imidazolium chloride is described as an efficient and recyclable catalyst and solvent for the preparation of N-sulfonyl imines .

Scientific Research Applications

Synthesis of Organic Compounds

1-Methyl-1H-1,2,3-benzotriazole derivatives serve as versatile intermediates in the synthesis of various organic compounds. For instance, 5,5′-Methylene-bis(benzotriazole) is an important intermediate for preparing metal passivators and light-sensitive materials. Its practical synthesis involves green chemistry approaches, highlighting its importance in environmentally benign processes (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Benzotriazole derivatives are known for their effectiveness as corrosion inhibitors, especially for copper and its alloys. Their ability to form protective layers on metal surfaces in various corrosive environments is well-documented. Research reviews have provided comprehensive insights into the mechanisms by which these compounds prevent corrosion, offering potential applications in industrial maintenance and preservation of metal artifacts (Walker, 1976).

Material Science and Polymer Chemistry

The modification of polymers with benzotriazole derivatives introduces new functionalities and enhances material properties. Xylan derivatives, for instance, have been modified to produce biopolymer ethers and esters with specific properties. These modifications have implications for drug delivery applications and the development of materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Advanced Analytical and Protective Applications

Benzotriazole derivatives are integral in the creation of advanced analytical techniques and protective coatings. They play a crucial role in the development of nanocontainers and protective layers for metals, offering increased protection and environmental safety. This application is particularly relevant in the field of anticorrosion coatings and the protection of steel and aluminum alloys (Kuznetsov, 2020).

Mechanism of Action

In the context of biochemistry, the sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological systems to form sulfonamides or sulfonate esters, respectively . These reactions could potentially interfere with the normal functioning of biological molecules, leading to various effects.

The environmental factors that could influence the action of “1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride” might include temperature, pH, and the presence of other reactive species. For instance, higher temperatures could potentially increase the rate of its reactions with other molecules .

properties

IUPAC Name

1-methylbenzotriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCQCDMLOHIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

CAS RN

1033464-77-5
Record name 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
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